molecular formula C8H5NO3 B1288501 Benzooxazole-2-carboxylic acid CAS No. 21598-08-3

Benzooxazole-2-carboxylic acid

Cat. No. B1288501
Key on ui cas rn: 21598-08-3
M. Wt: 163.13 g/mol
InChI Key: VKPJOERCBNIOLN-UHFFFAOYSA-N
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Patent
US05041453

Procedure details

A mixture of 0.64 g of n-propyl-5-(3-(quinolin-2-ylmethyloxy)benzyloxy)benzoxazole-2-carboxylate and 0.45 g of sodium bicarbonate in 20 ml of ethanol in 20 ml of water is refluxed for 1.5 hours, then stirred at room temperature overnight. The mixture is neutralized and the resulting solid is filtered off, washed with water and dried in vacuo to give 5-(3-quinolin-2-ylmethyloxy)-benzyloxy)benzoxazole-2-carboxylic acid.
Name
n-propyl-5-(3-(quinolin-2-ylmethyloxy)benzyloxy)benzoxazole-2-carboxylate
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1[O:8][C:9]2[CH:15]=[CH:14][C:13](OCC3C=CC=C(OCC4C=CC5C(=CC=CC=5)N=4)C=3)=[CH:12][C:10]=2[N:11]=1)=[O:6])CC.C(=O)(O)[O-].[Na+]>C(O)C.O>[O:8]1[C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[N:11]=[C:7]1[C:5]([OH:6])=[O:4] |f:1.2|

Inputs

Step One
Name
n-propyl-5-(3-(quinolin-2-ylmethyloxy)benzyloxy)benzoxazole-2-carboxylate
Quantity
0.64 g
Type
reactant
Smiles
C(CC)OC(=O)C=1OC2=C(N1)C=C(C=C2)OCC2=CC(=CC=C2)OCC2=NC1=CC=CC=C1C=C2
Name
Quantity
0.45 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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